molecular formula C10H11ClO2 B8133166 7-Methylchroman-4-onehydrochloride

7-Methylchroman-4-onehydrochloride

Cat. No.: B8133166
M. Wt: 198.64 g/mol
InChI Key: UIBFTCPEXQFUFP-UHFFFAOYSA-N
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Description

7-Methylchroman-4-one hydrochloride is a chromanone derivative characterized by a benzopyran-4-one backbone with a methyl substituent at the 7-position and a hydrochloride salt form. Chromanones are heterocyclic compounds with a ketone group at the 4-position, making them structurally related to flavonoids and coumarins. The hydrochloride salt enhances water solubility and stability, which is critical for pharmaceutical applications.

Properties

IUPAC Name

7-methyl-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBFTCPEXQFUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-4-onehydrochloride typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methylchroman-4-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Methylchroman-4-onehydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Chromanone Derivatives

Below is a comparative analysis of 7-Methylchroman-4-one hydrochloride and structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
7-Methylchroman-4-one hydrochloride C₁₀H₁₁ClO₂ 7-CH₃ 198.45 Hydrochloride salt; improved solubility
4-Aminomethyl-7-methoxy-chromen-2-one HCl C₁₂H₁₄ClNO₃ 7-OCH₃, 4-CH₂NH₃⁺Cl⁻ 263.70 Yellow solid; ¹H-NMR peaks at δ 3.87 (OCH₃)
7-(2-Aminoethoxy)chroman-4-one C₁₁H₁₃NO₃ 7-OCH₂CH₂NH₂ 207.23 Synthesized via SN2 reaction; basic conditions
4-Methoxyaniline hydrochloride C₇H₁₀ClNO 4-OCH₃, aniline HCl 159.61 Non-chromanone; illustrative of HCl salt stability

Substituent Effects on Properties

  • 7-Methyl Group (7-CH₃): The methyl group in 7-Methylchroman-4-one hydrochloride is non-polar, reducing hydrophilicity compared to methoxy (7-OCH₃) or aminoethoxy (7-OCH₂CH₂NH₂) substituents. However, the hydrochloride salt counteracts this by enhancing aqueous solubility.
  • The compound’s ¹H-NMR data (δ 3.87 for OCH₃) confirms substituent positioning .
  • 7-Aminoethoxy Group (7-OCH₂CH₂NH₂): In 7-(2-aminoethoxy)chroman-4-one, the aminoethoxy side chain introduces basicity and hydrogen-bonding capacity, which may enhance bioavailability. Synthesis involves nucleophilic substitution with aminoethyl chloride HCl under basic conditions .

Q & A

Q. How can computational modeling predict the structure-activity relationship (SAR) of 7-Methylchroman-4-one derivatives?

  • Methodological Answer :
  • QSAR modeling : Use MOE or ChemAxon to correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects on reactivity .

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